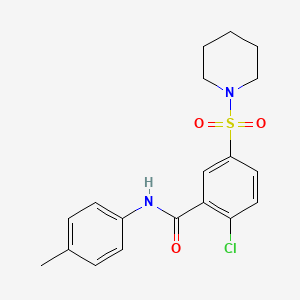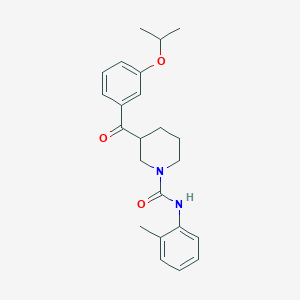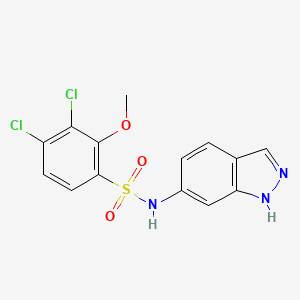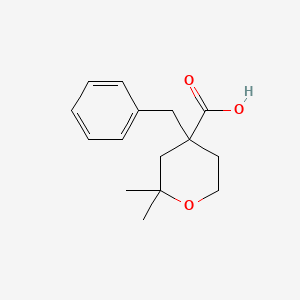
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, which has potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide on GABA levels and neuronal activity in the brain. Finally, the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with 1-cycloheptyl-3-piperidinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-16-10-12-20-23(16)14-11-19(24)21-17-7-6-13-22(15-17)18-8-4-2-3-5-9-18/h10,12,17-18H,2-9,11,13-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQRWXIJJSYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)

![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)